molecular formula C20H16F3N5O3 B12697106 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- CAS No. 57630-95-2

4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12697106
CAS No.: 57630-95-2
M. Wt: 431.4 g/mol
InChI Key: FPZHSTQYSIYEJF-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route often includes the condensation of ethyl acetoacetate with amidines, followed by various substitution reactions to introduce the desired functional groups. Industrial production methods may involve the use of high-throughput synthesis techniques to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The presence of the N-hydroxy group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the positions on the pyrimidine ring. Common reagents include Grignard reagents and alkyllithium compounds.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrimidine derivatives.

Scientific Research Applications

4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often enzymes or receptors. The presence of the N-hydroxy group allows it to form hydrogen bonds with target molecules, influencing their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of various biological pathways.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 4-Pyrimidineacetamide, 6-((4-(aminocarbonyl)phenyl)amino)-N-hydroxy-2-(3-(trifluoromethyl)phenyl)- stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-fluorophenyl)-N-hydroxy
  • 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(3-chlorophenyl)-N-hydroxy

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

57630-95-2

Molecular Formula

C20H16F3N5O3

Molecular Weight

431.4 g/mol

IUPAC Name

4-[[6-[2-(hydroxyamino)-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C20H16F3N5O3/c21-20(22,23)13-3-1-2-12(8-13)19-26-15(10-17(29)28-31)9-16(27-19)25-14-6-4-11(5-7-14)18(24)30/h1-9,31H,10H2,(H2,24,30)(H,28,29)(H,25,26,27)

InChI Key

FPZHSTQYSIYEJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)NC3=CC=C(C=C3)C(=O)N)CC(=O)NO

Origin of Product

United States

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